molecular formula C22H24O2 B033640 8-(2-Anthryl)octanoic acid CAS No. 110015-64-0

8-(2-Anthryl)octanoic acid

Cat. No. B033640
M. Wt: 320.4 g/mol
InChI Key: IGLDEZZNODCUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Anthryl)octanoic acid, also known as ANS-8, is a fluorescent probe that is commonly used in biochemical and physiological research. It has a long aliphatic tail and an anthracene chromophore, which makes it an ideal tool for studying protein-ligand interactions, protein folding, and conformational changes.

Mechanism Of Action

8-(2-Anthryl)octanoic acid binds to hydrophobic pockets on proteins through hydrophobic interactions. The anthracene chromophore of 8-(2-Anthryl)octanoic acid undergoes a shift in fluorescence emission when it binds to a hydrophobic pocket, which allows researchers to monitor protein-ligand interactions.

Biochemical And Physiological Effects

8-(2-Anthryl)octanoic acid does not have any known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent probe that is used solely for research purposes.

Advantages And Limitations For Lab Experiments

8-(2-Anthryl)octanoic acid has several advantages for lab experiments, including its high sensitivity, low toxicity, and ability to bind to hydrophobic pockets on proteins. However, 8-(2-Anthryl)octanoic acid has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with protein function if used at high concentrations.

Future Directions

There are several future directions for research involving 8-(2-Anthryl)octanoic acid, including the development of new fluorescent probes with improved properties, the use of 8-(2-Anthryl)octanoic acid in drug discovery, and the application of 8-(2-Anthryl)octanoic acid in the study of protein misfolding diseases. Additionally, 8-(2-Anthryl)octanoic acid could be used in combination with other fluorescent probes to study complex protein-ligand interactions.

Synthesis Methods

The synthesis of 8-(2-Anthryl)octanoic acid involves the reaction of 2-anthracenecarboxylic acid with 1-bromooctane in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 8-(2-Anthryl)octanoic acid.

Scientific Research Applications

8-(2-Anthryl)octanoic acid is widely used in scientific research to study protein-ligand interactions. It binds to hydrophobic pockets on proteins, which allows researchers to study the conformational changes that occur when a ligand binds to a protein. 8-(2-Anthryl)octanoic acid is also used to study protein folding, as it can bind to partially folded proteins.

properties

CAS RN

110015-64-0

Product Name

8-(2-Anthryl)octanoic acid

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

8-anthracen-2-yloctanoic acid

InChI

InChI=1S/C22H24O2/c23-22(24)11-5-3-1-2-4-8-17-12-13-20-15-18-9-6-7-10-19(18)16-21(20)14-17/h6-7,9-10,12-16H,1-5,8,11H2,(H,23,24)

InChI Key

IGLDEZZNODCUMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCC(=O)O

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCC(=O)O

Other CAS RN

110015-64-0

synonyms

8-(2-anthryl)octanoic acid

Origin of Product

United States

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